

Spectral Analysis of Vinyl Octanoate: A Technical Guide

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Compound of Interest

Compound Name: Vinyl octanoate

Cat. No.: B1583061

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This guide provides a comprehensive overview of the spectral data for **vinyl octanoate**, a versatile monomer used in the production of polymers and as a synthetic flavoring agent. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for **vinyl octanoate**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 300 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.27	dd	13.9, 6.3	1H	=CH-O
4.88	dd	13.9, 1.4	1H	cis H-C=
4.57	dd	6.3, 1.4	1H	trans H-C=
2.36	t	7.5	2H	-CH ₂ -C=O
1.65	p	7.5	2H	-CH ₂ -CH ₂ -C=O
1.29	m	-	8H	-(CH ₂) ₄ -
0.88	t	6.8	3H	-CH ₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 75 MHz

Chemical Shift (δ) ppm	Assignment
172.5	C=O
141.2	=CH-O
97.5	=CH ₂
34.2	-CH ₂ -C=O
31.6	-(CH ₂) ₅ -CH ₃
28.9	-(CH ₂) ₂ -CH ₂ -
28.8	-(CH ₂) ₃ -CH ₂ -
24.8	-CH ₂ -CH ₂ -C=O
22.5	-CH ₂ -CH ₃
14.0	-CH ₃

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2957, 2928, 2857	Strong	C-H stretch (alkane)
1750	Strong	C=O stretch (ester)
1647	Medium	C=C stretch (vinyl)
1138	Strong	C-O stretch (ester)

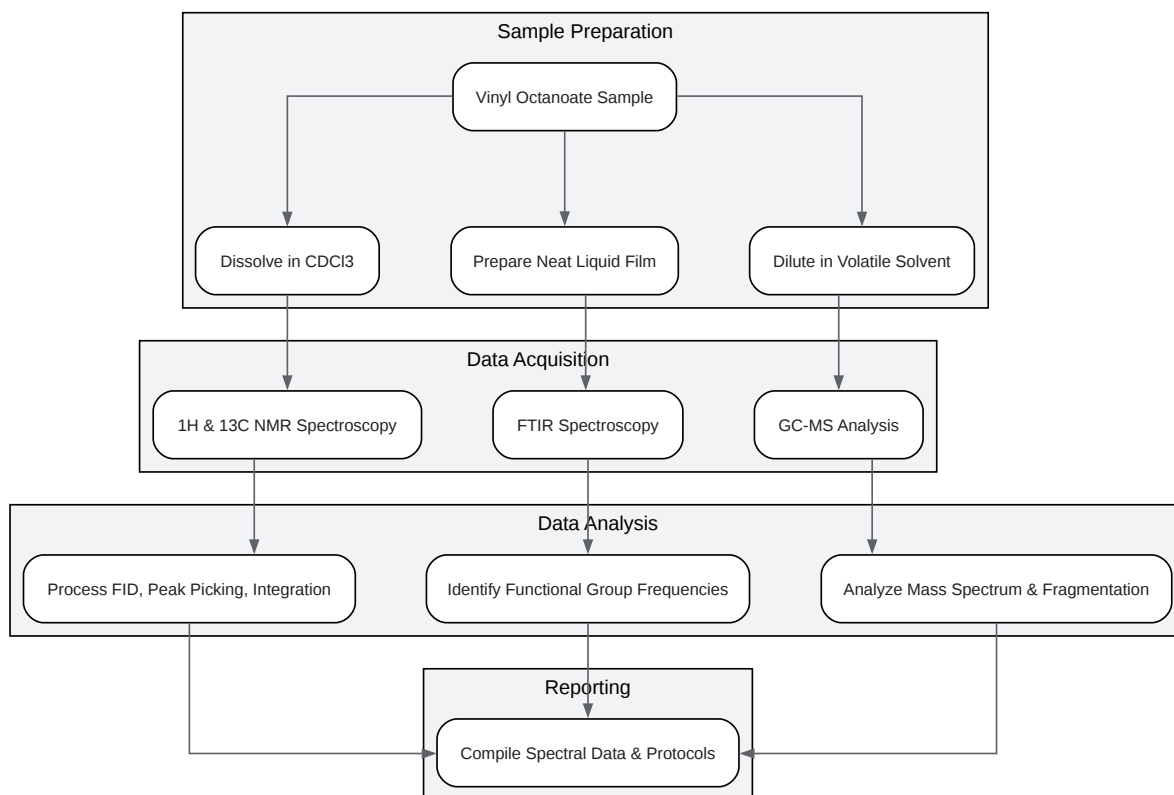
Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Proposed Fragment
57	100	[C ₄ H ₉] ⁺
127	High	[M - C ₃ H ₇] ⁺
43	High	[C ₃ H ₇] ⁺
170	Low	[M] ⁺ (Molecular Ion)

Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of **vinyl octanoate**.



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Caption: Workflow for the spectral characterization of **vinyl octanoate**.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **vinyl octanoate** was prepared by dissolving approximately 20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl_3). The solution was transferred to a 5 mm NMR tube.
- **Instrumentation:** ^1H and ^{13}C NMR spectra were recorded on a Bruker AC-300 spectrometer operating at 300 MHz for protons and 75 MHz for carbon-13.^[1]
- **^1H NMR Acquisition:** Proton spectra were acquired with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.
- **^{13}C NMR Acquisition:** Carbon-13 spectra were acquired with proton decoupling. A spectral width of 220 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds were used. A total of 1024 scans were accumulated to achieve a sufficient signal-to-noise ratio.
- **Data Processing:** The raw Free Induction Decay (FID) signals were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).

Infrared (IR) Spectroscopy

- **Sample Preparation:** A thin film of neat **vinyl octanoate** was prepared by placing a drop of the liquid between two potassium bromide (KBr) salt plates.
- **Instrumentation:** The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum was collected over a range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum. A total of 32 scans were co-added to improve the signal-to-noise ratio.
- **Data Processing:** The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was plotted as transmittance versus wavenumber.

Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of **vinyl octanoate** was prepared in dichloromethane.

- Instrumentation: Mass spectral data was obtained using a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
- Gas Chromatography (GC) Conditions: The GC was equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m). The oven temperature was programmed to start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. Helium was used as the carrier gas at a constant flow rate.
- Mass Spectrometry (MS) Conditions: The mass spectrometer was operated in EI mode at 70 eV. The scan range was set from m/z 40 to 400.
- Data Analysis: The total ion chromatogram (TIC) was used to identify the peak corresponding to **vinyl octanoate**. The mass spectrum of this peak was then analyzed to determine the molecular ion and the fragmentation pattern.

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References

- 1. dem.ri.gov [dem.ri.gov]
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